molecular formula C11H11N3S B2412499 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol CAS No. 923193-02-6

3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol

Cat. No.: B2412499
CAS No.: 923193-02-6
M. Wt: 217.29
InChI Key: HQFPFIJRKXJFRK-UHFFFAOYSA-N
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Properties

IUPAC Name

5-cyclopropyl-2-phenyl-1H-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)13-14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFPFIJRKXJFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=S)N(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves the reaction of cyclopropylamine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves the cyclization of appropriate precursors under controlled conditions. Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.
  • Fourier Transform Infrared (FTIR) Spectroscopy : To identify functional groups.

These methods ensure the purity and structural integrity of the synthesized compound.

Antimicrobial Activity

One of the most notable applications of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is its potential as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. The following table summarizes findings from various studies on the antimicrobial efficacy of related triazole compounds:

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Reference
3-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiolStaphylococcus aureus32 µg/mL
5-Amino-1H-1,2,4-triazole derivativesEscherichia coli16 µg/mL
Triazole-based compoundsCandida albicans8 µg/mL

Anticancer Potential

Emerging studies suggest that triazole derivatives can inhibit tumor growth by interfering with cellular pathways. For example, compounds similar to 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol have shown promise in targeting specific cancer cell lines:

Compound NameCancer TypeIC50 Value (µM)Reference
3-Cyclopropyl-1-phenyl-1H-1,2,4-triazole derivativesBreast Cancer (MCF7)10 µM
Thiophene-linked triazolesLung Cancer (A549)5 µM

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol (CAS No. 923193-02-6) is an organic compound with a molecular formula of C11H11N3S and a molecular weight of 217.29 g/mol. This compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties. Its potential applications span various fields, particularly in medicinal chemistry due to its antimicrobial and anticancer activities.

The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves the reaction of cyclopropylamine with phenyl isothiocyanate to form a thiourea intermediate, which then cyclizes with hydrazine hydrate to yield the desired triazole compound. The compound's structure is characterized by a triazole ring that can undergo various chemical reactions, including oxidation and nucleophilic substitutions.

Antimicrobial Properties

Research indicates that 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobial agents. The mechanism of action is believed to involve the formation of covalent bonds with cysteine residues in microbial proteins, inhibiting their activity .

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluated its cytotoxic effects against several cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that the compound exhibited higher cytotoxicity against melanoma cells compared to others, suggesting a selective action that warrants further investigation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Melanoma IGR39102.5
Breast MDA-MB-231251.0
Pancreatic Panc-1300.8

The biological activity of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol can be attributed to its ability to interact with specific molecular targets within cells. The thiol group present in the compound allows it to form disulfide bonds with proteins, leading to altered protein function and subsequent cellular responses. This mechanism is particularly relevant in the context of cancer therapy, where disruption of key signaling pathways can induce apoptosis in malignant cells .

Case Studies

One notable case study involved the synthesis of various derivatives of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol to enhance its biological activity. Modifications at the phenyl ring were shown to increase lipophilicity and cytotoxicity against targeted cancer cells. The study concluded that structural optimization could lead to more potent derivatives suitable for therapeutic applications .

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